Cas no 118685-69-1 (7-Bromo-2-ethyloxazolo[4,5-c]pyridine)

7-Bromo-2-ethyloxazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused oxazole-pyridine core with a bromo substituent at the 7-position and an ethyl group at the 2-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The bromo moiety offers a reactive site for further functionalization via cross-coupling reactions, while the ethyl group enhances lipophilicity, influencing pharmacokinetic properties. Its well-defined reactivity and stability make it suitable for applications in medicinal chemistry, including the design of kinase inhibitors and other therapeutic agents. The compound is typically handled under inert conditions to preserve its integrity.
7-Bromo-2-ethyloxazolo[4,5-c]pyridine structure
118685-69-1 structure
Product Name:7-Bromo-2-ethyloxazolo[4,5-c]pyridine
CAS No:118685-69-1
MF:C8H7BrN2O
MW:227.057980775833
CID:827803
PubChem ID:70700819
Update Time:2025-11-01

7-Bromo-2-ethyloxazolo[4,5-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-2-ethyloxazolo[4,5-c]pyridine
    • 7-bromo-2-ethyl-[1,3]oxazolo[4,5-c]pyridine
    • 7-BROMO-2-ETHYL-OXAZOLO[4,5-C]PYRIDINE
    • OXAZOLO[4,5-C]PYRIDINE, 7-BROMO-2-ETHYL-
    • 2-Aethyl-7-brom-oxazolo[4,5-c]pyridin
    • 2-ethyl-7-bromo-oxazolo[4,5-c]pyridine
    • AK-80600
    • ANW-68217
    • CTK8C2335
    • KB-79734
    • CS-0005596
    • AKOS016007061
    • DTXSID50743612
    • 7-Bromo-2-ethyl[1,3]oxazolo[4,5-c]pyridine
    • AC-27234
    • 118685-69-1
    • DB-369480
    • MDL: MFCD19443186
    • Inchi: 1S/C8H7BrN2O/c1-2-7-11-6-4-10-3-5(9)8(6)12-7/h3-4H,2H2,1H3
    • InChI Key: AMHXDXSOKYQXFX-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC2=C1OC(CC)=N2

Computed Properties

  • Exact Mass: 225.97418g/mol
  • Monoisotopic Mass: 225.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.9Ų

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7-Bromo-2-ethyloxazolo[4,5-c]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:118685-69-1)7-Bromo-2-ethyloxazolo[4,5-c]pyridine
Order Number:A903502
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:14
Price ($):474.0
Email:sales@amadischem.com

Additional information on 7-Bromo-2-ethyloxazolo[4,5-c]pyridine

Introduction to 7-Bromo-2-ethyloxazolo[4,5-c]pyridine (CAS No. 118685-69-1)

7-Bromo-2-ethyloxazolo[4,5-c]pyridine, with the CAS number 118685-69-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated oxazolopyridine core. The presence of the bromine atom and the ethyl substituent on the oxazole ring imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine can be represented as C10H9BrN2O. This compound is known for its stability under a wide range of reaction conditions, making it an ideal candidate for multi-step synthetic processes. Its reactivity can be tuned by modifying the substituents on the oxazolopyridine scaffold, which opens up numerous possibilities for the development of novel therapeutic agents.

In recent years, 7-Bromo-2-ethyloxazolo[4,5-c]pyridine has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of inhibitors targeting specific enzymes and receptors. For instance, researchers have explored its utility in developing inhibitors for kinases, which are crucial enzymes involved in various cellular signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders.

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine-based compounds as potent inhibitors of the protein kinase C (PKC) family. The results demonstrated that these compounds exhibited high selectivity and efficacy in inhibiting PKC isoforms, which are known to play critical roles in cell proliferation and survival. This finding underscores the potential of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine as a lead compound for further optimization and drug development.

Beyond kinase inhibition, 7-Bromo-2-ethyloxazolo[4,5-c]pyridine has also shown promise in other therapeutic areas. For example, it has been investigated as a scaffold for designing compounds with anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of a series of derivatives derived from 7-Bromo-2-ethyloxazolo[4,5-c]pyridine. These derivatives exhibited significant anti-inflammatory activity in both in vitro and in vivo models, suggesting their potential as novel anti-inflammatory agents.

The versatility of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine extends to its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that mediate a wide range of physiological processes and are important targets for drug discovery. Researchers have utilized 7-Bromo-2-ethyloxazolo[4,5-c]pyridine-based compounds to develop selective ligands for specific GPCRs, which could lead to new treatments for conditions such as pain, neurodegenerative diseases, and metabolic disorders.

In addition to its therapeutic applications, 7-Bromo-2-ethyloxazolo[4,5-c]pyridine has also been explored for its utility in chemical biology research. Its ability to form stable complexes with metal ions has led to its use as a probe for studying metalloenzymes and metalloproteins. This application is particularly relevant given the growing interest in understanding the role of metal ions in biological systems and their potential as therapeutic targets.

The synthesis of 7-Bromo-2-ethyloxazolo[4,5-c]pyridine typically involves multi-step procedures that include bromination reactions and cyclization steps to form the oxazolopyridine core. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, a one-pot synthesis method using microwave-assisted reactions has been reported to significantly reduce reaction times and improve yields.

In conclusion, 7-Bromo-2-ethyloxazolo[4,5-c]pyridine (CAS No. 118685-69-1) is a highly promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new opportunities for its use in drug discovery and chemical biology studies.

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Amadis Chemical Company Limited
(CAS:118685-69-1)7-Bromo-2-ethyloxazolo[4,5-c]pyridine
A903502
Purity:99%
Quantity:1g
Price ($):474.0
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